1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide
CAS No.: 1421477-41-9
Cat. No.: VC4156760
Molecular Formula: C20H22N6O4S2
Molecular Weight: 474.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421477-41-9 |
|---|---|
| Molecular Formula | C20H22N6O4S2 |
| Molecular Weight | 474.55 |
| IUPAC Name | 1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22N6O4S2/c1-25-18(27)7-6-17(23-25)26-11-8-14(9-12-26)19(28)22-15-2-4-16(5-3-15)32(29,30)24-20-21-10-13-31-20/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,21,24)(H,22,28) |
| Standard InChI Key | BEHXYNQLCWHULA-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Introduction
1. Introduction to the Compound
The compound "1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-4-carboxamide" is a complex organic molecule. Its structure suggests it belongs to the class of heterocyclic compounds featuring a pyridazine ring, a thiazole group, and a piperidine moiety. Such compounds are often studied for their potential biological activities, including enzyme inhibition, antimicrobial properties, or anticancer activity.
2. Structural Features
Key Functional Groups:
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Pyridazinone Core: The pyridazine ring with a keto group is known for its pharmacological relevance, often acting as a scaffold for drug development.
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Thiazolyl Sulfonamide: Sulfonamides are widely recognized for antimicrobial and enzyme inhibitory properties.
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Piperidine Carboxamide: Piperidine derivatives are common in pharmaceutical chemistry due to their bioactivity and ability to enhance solubility.
3. Potential Applications
Based on the structural motifs:
4. Synthesis and Characterization
While specific synthetic pathways for this compound were not found, typical methods might include:
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Stepwise Assembly:
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Formation of the pyridazine core via condensation reactions.
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Introduction of the thiazole group through nucleophilic substitution.
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Coupling reactions to attach the piperidine carboxamide moiety.
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Characterization Techniques:
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NMR Spectroscopy: To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To verify molecular weight.
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IR Spectroscopy: To identify functional groups like sulfonamides and amides.
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5. Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H22N6O4S2 |
| Molecular Weight | ~474 g/mol |
| Solubility | Likely soluble in polar solvents |
| Predicted Bioactivity | Enzyme inhibitor, anticancer |
| Key Functional Groups | Pyridazinone, Thiazole, Piperidine |
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